Cas no 385815-40-7 (2-(3,4-Dimethylphenyl)indolizine)

2-(3,4-Dimethylphenyl)indolizine is a heterocyclic organic compound featuring an indolizine core substituted with a 3,4-dimethylphenyl group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. The compound is particularly useful as an intermediate in the development of pharmaceuticals, agrochemicals, and optoelectronic materials due to its aromatic stability and functionalization potential. Its rigid, planar framework enhances π-conjugation, which is advantageous for applications in organic semiconductors or fluorescent dyes. The presence of methyl groups further improves solubility and reactivity in cross-coupling reactions, facilitating modular synthetic routes. Proper handling under inert conditions is recommended to preserve its stability.
2-(3,4-Dimethylphenyl)indolizine structure
385815-40-7 structure
Product Name:2-(3,4-Dimethylphenyl)indolizine
CAS No:385815-40-7
MF:C16H15N
MW:221.297003984451
CID:3056317
PubChem ID:4715375
Update Time:2025-06-09

2-(3,4-Dimethylphenyl)indolizine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-Dimethyl-phenyl)-indolizine
    • 2-(3,4-dimethylphenyl)indolizine
    • AKOS001476814
    • STK893827
    • BBL021121
    • 385815-40-7
    • AB01328567-02
    • NCGC00335739-01
    • 2-(3,4-Dimethylphenyl)indolizine
    • Inchi: 1S/C16H15N/c1-12-6-7-14(9-13(12)2)15-10-16-5-3-4-8-17(16)11-15/h3-11H,1-2H3
    • InChI Key: CRFGSRYGJQRHAQ-UHFFFAOYSA-N
    • SMILES: N12C=CC=CC1=CC(=C2)C1=CC=C(C)C(C)=C1

Computed Properties

  • Exact Mass: 221.120449483Da
  • Monoisotopic Mass: 221.120449483Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 4.4Ų

2-(3,4-Dimethylphenyl)indolizine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D462825-10mg
2-(3,4-Dimethylphenyl)indolizine
385815-40-7
10mg
$ 50.00 2022-06-05
TRC
D462825-50mg
2-(3,4-Dimethylphenyl)indolizine
385815-40-7
50mg
$ 115.00 2022-06-05
TRC
D462825-100mg
2-(3,4-Dimethylphenyl)indolizine
385815-40-7
100mg
$ 185.00 2022-06-05

Additional information on 2-(3,4-Dimethylphenyl)indolizine

2-(3,4-Dimethylphenyl)indolizine: A Comprehensive Overview

2-(3,4-Dimethylphenyl)indolizine, also identified by its CAS number 385815-40-7, is a unique organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound belongs to the indolizine family, a class of heterocyclic aromatic compounds known for their diverse applications in drug discovery and materials science. The structure of 2-(3,4-Dimethylphenyl)indolizine is characterized by a fused bicyclic system comprising an indole ring and a pyridazine ring, with a substituted phenyl group at the 2-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a promising candidate for various research and industrial applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(3,4-Dimethylphenyl)indolizine through methodologies such as cyclization reactions and cross-coupling techniques. These methods not only enhance the yield but also ensure high purity, which is critical for downstream applications. The compound's synthesis often involves multi-step processes, including nucleophilic aromatic substitution and oxidative coupling, which highlight its structural complexity and the need for precise reaction conditions.

The pharmacological potential of 2-(3,4-Dimethylphenyl)indolizine has been explored in several recent studies. Researchers have investigated its activity against various enzymes and receptors, revealing promising results in areas such as anti-inflammatory and anti-cancer therapies. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that 2-(3,4-Dimethylphenyl)indolizine exhibits selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This finding underscores its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its pharmacological applications, 2-(3,4-Dimethylphenyl)indolizine has shown promise in materials science. Its aromaticity and conjugated system make it an attractive candidate for use in organic electronics. Recent research has focused on its application as a building block for organic semiconductors and light-emitting materials. For example, studies published in *Advanced Materials* have highlighted its ability to form stable charge transport layers in organic light-emitting diodes (OLEDs), potentially improving device efficiency and longevity.

The environmental impact of 2-(3,4-Dimethylphenyl)indolizine is another area of growing interest. As industries increasingly prioritize sustainability, understanding the compound's biodegradability and eco-toxicity becomes crucial. Preliminary studies suggest that under certain conditions, 2-(3,4-Dimethylphenyl)indolizine can undergo microbial degradation, reducing its environmental footprint. However, further research is needed to fully assess its long-term effects on ecosystems.

From a manufacturing perspective, the production of 2-(3,4-Dimethylphenyl)indolizine requires adherence to stringent quality control measures to ensure consistency and safety. The compound's stability under various storage conditions has been thoroughly investigated, with findings indicating that it remains stable at room temperature when protected from light and moisture.

In conclusion, 2-(3,4-Dimethylphenyl)indolizine (CAS No. 385815-40-7) stands as a versatile compound with multifaceted applications across diverse scientific domains. Its unique chemical structure continues to inspire innovative research directions, while advancements in synthesis techniques ensure its accessibility for both academic and industrial purposes. As ongoing studies unravel more about its properties and potential uses, this compound is poised to play an increasingly significant role in advancing modern science and technology.

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